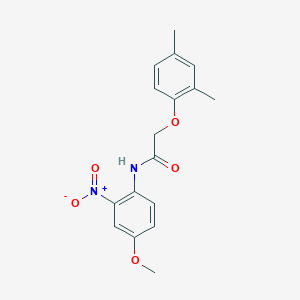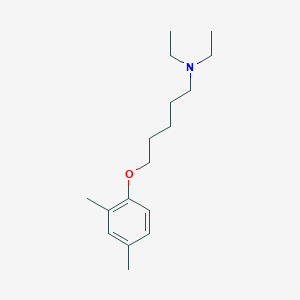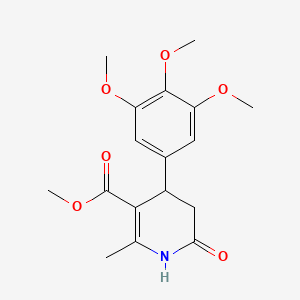
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as DMNA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMNA is a synthetic compound that belongs to the class of acetamides, and its molecular formula is C16H18N2O5.
Mécanisme D'action
The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce fever in animal models of fever. 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is its potential use as a research tool in the study of inflammation, pain, and fever. It can also be used as a potential anticancer agent. However, one of the limitations of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide. One area of research could focus on the development of novel 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide analogs with improved pharmacological properties. Another area of research could focus on the use of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide in combination with other drugs for the treatment of various diseases. Additionally, the potential use of 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide in environmental science and agriculture could be explored.
Méthodes De Synthèse
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide can be synthesized using various methods, including the reaction of 2,4-dimethylphenol with 4-methoxy-2-nitroaniline in the presence of acetic anhydride and pyridine. Another method involves the reaction of 2,4-dimethylphenol with 4-methoxy-2-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane.
Applications De Recherche Scientifique
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an anticancer agent.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-7-16(12(2)8-11)24-10-17(20)18-14-6-5-13(23-3)9-15(14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXORHQUCZVORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
![ethyl 4,5-dimethyl-2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5110641.png)

![N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110653.png)
amino]methyl}phenol](/img/structure/B5110657.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5110661.png)
![N-{4-[3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B5110667.png)

![N-benzyl-3-[(1-benzyl-4-piperidinyl)oxy]benzamide](/img/structure/B5110686.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5110704.png)